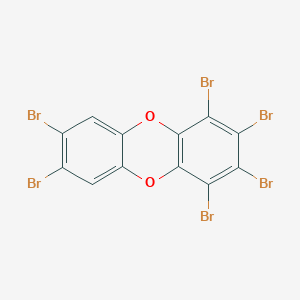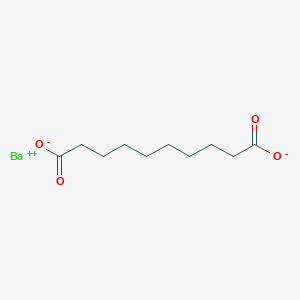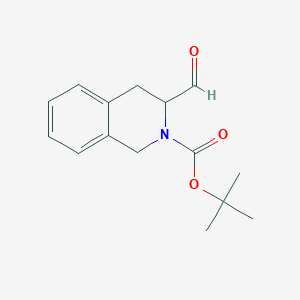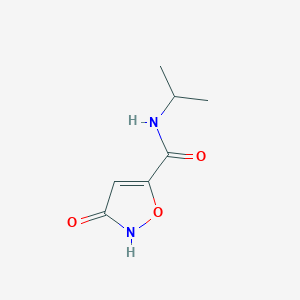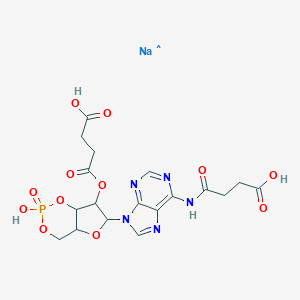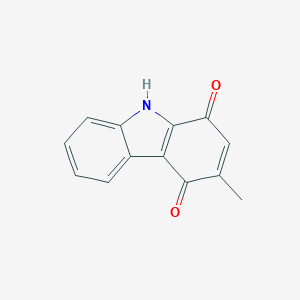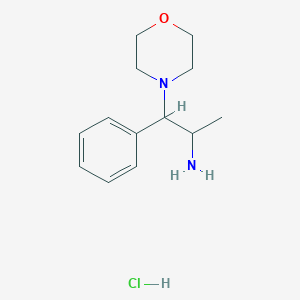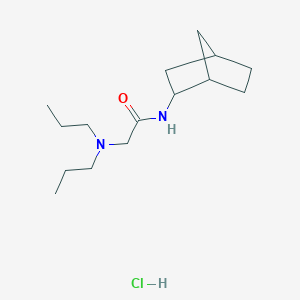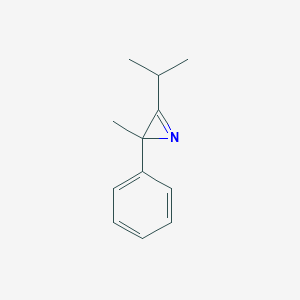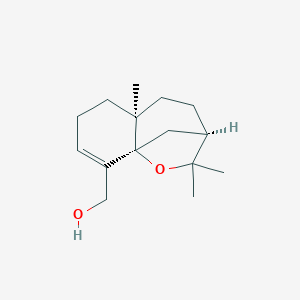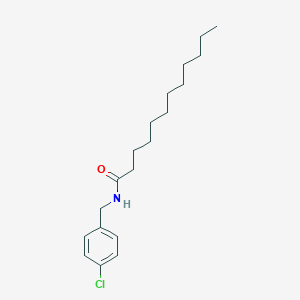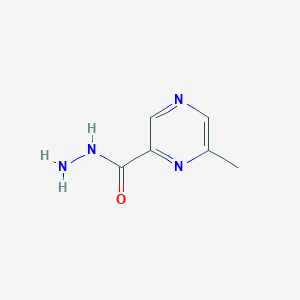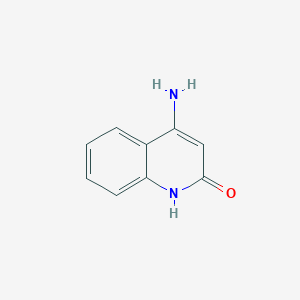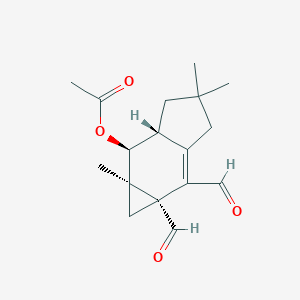
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H, also known as DRVIP, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. DRVIP is a neuropeptide that is derived from the pituitary gland and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H is not fully understood, but it is believed to act on specific receptors in the brain and immune system. H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to bind to the G protein-coupled receptor, GPR37, which is highly expressed in the brain. It is also believed to interact with the immune system by binding to Toll-like receptor 4 (TLR4).
Efectos Bioquímicos Y Fisiológicos
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to have a wide range of biochemical and physiological effects. In the brain, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to enhance learning and memory, protect against neurotoxicity, and regulate the release of neurotransmitters. In the immune system, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to modulate the immune response and reduce inflammation. H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has also been found to have anti-cancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has several advantages for lab experiments, including its relatively small size, stability, and ease of synthesis. However, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H is also limited by its cost and availability, as well as the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H, including further investigation of its mechanism of action, exploration of its potential therapeutic applications in various diseases, and development of more efficient synthesis methods. Additionally, research on the use of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H as a potential cognitive enhancer and anti-cancer agent is also warranted.
In conclusion, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H is a neuropeptide that has gained significant attention in the scientific community due to its potential applications in various fields. Its biochemical and physiological effects, as well as its mechanism of action, are still being investigated. However, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has shown promising results in several areas of research and is a promising candidate for further study.
Métodos De Síntesis
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain, while LPPS involves the use of a liquid-phase reaction to synthesize the peptide.
Aplicaciones Científicas De Investigación
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to have neuroprotective effects and can enhance learning and memory. In immunology, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been shown to modulate the immune system and reduce inflammation. In cancer research, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
Número CAS |
100900-31-0 |
|---|---|
Nombre del producto |
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H |
Fórmula molecular |
C54H79N13O16 |
Peso molecular |
1166.3 g/mol |
Nombre IUPAC |
acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C50H71N13O12.2C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;2*1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);2*1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;;/m0../s1 |
Clave InChI |
FAFUZSFXBUJCQQ-NEXXZXDHSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O.CC(=O)O |
SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.CC(=O)O |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.CC(=O)O |
Secuencia |
DRVYIHPF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



